5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a furan ring, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized by the reaction of a suitable precursor with a dichlorophenyl compound under acidic conditions.
Formation of the Benzodiazole Ring: The benzodiazole ring is formed by the cyclization of an appropriate precursor in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the furan and benzodiazole rings through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Scientific Research Applications
5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Indole Derivatives
Uniqueness
Compared to similar compounds, 5-({[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of a benzodiazole and furan ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H13Cl2N3O2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-5-10(6-12(20)7-11)17-4-2-14(25-17)9-21-13-1-3-15-16(8-13)23-18(24)22-15/h1-8,21H,9H2,(H2,22,23,24) |
InChI Key |
ROOAIOWAKZSSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)NC(=O)N2 |
Origin of Product |
United States |
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